Carbacyclin

Description

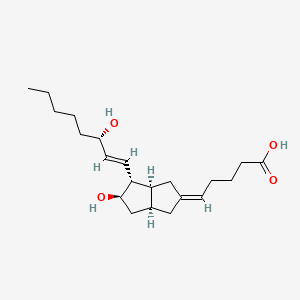

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRIPGNUQRGPI-WLPVIMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69552-46-1 | |

| Record name | Carbacyclin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carbacyclin's Mechanism of Action in Platelets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation. Its mechanism of action is centered on the activation of the prostacyclin (IP) receptor on the platelet surface, initiating a signaling cascade that ultimately elevates intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a number of downstream targets, leading to the inhibition of key processes in platelet activation, including intracellular calcium mobilization, granule secretion, and conformational changes in integrin receptors. This technical guide provides a comprehensive overview of this compound's molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its anti-platelet effects.

Core Mechanism of Action: From Receptor to Response

This compound exerts its anti-platelet effects by mimicking the action of endogenous prostacyclin. The key steps in its mechanism of action are as follows:

-

IP Receptor Binding: this compound binds to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet membrane.[1][2]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs), causing the dissociation of its α-subunit (Gαs).[3]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.[1][4]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates various intracellular proteins, which collectively inhibit platelet activation and aggregation.

Quantitative Data Summary

The potency of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentration.

Table 1: Receptor Binding Affinity of Prostacyclin Analogues

| Compound | Receptor | Species | Assay Type | K i (nM) |

| This compound | IP Receptor | Human | Competitive Binding | ~2.0 (pKi 8.7) |

| Iloprost | IP Receptor | Human | Competitive Binding | 3.9 |

| Treprostinil | IP Receptor | Human | Competitive Binding | 32 |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation

| Agonist | Platelet Source | IC 50 |

| Tumor Cell-Induced | Rat | ~10-fold less potent than Prostacyclin |

| ADP | Human | Data not consistently available in searched literature |

| Collagen | Human | Data not consistently available in searched literature |

Signaling Pathways and Visualizations

The signaling cascade initiated by this compound is crucial to its anti-aggregatory effects.

Activation of PKA leads to the phosphorylation of several key substrates within the platelet, which collectively inhibit aggregation. These substrates include:

-

Vasodilator-stimulated phosphoprotein (VASP): Phosphorylation of VASP is associated with the inhibition of actin polymerization and platelet shape change.

-

Inositol trisphosphate (IP3) receptor: PKA-mediated phosphorylation inhibits the IP3 receptor, leading to a decrease in the release of calcium from intracellular stores.

-

Rap1b: Phosphorylation of Rap1b, a small G-protein, inhibits the conformational activation of the integrin αIIbβ3 receptor, which is necessary for fibrinogen binding and platelet aggregation.

-

Glycoprotein Ibβ (GPIbβ): PKA can phosphorylate GPIbβ, a component of the von Willebrand factor receptor, potentially modulating platelet adhesion.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in vitro.

Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Detailed Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

-

-

Assay Procedure:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a standard concentration of an agonist (e.g., ADP, collagen).

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

An IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

References

- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. Platelet-Derived Inhibitors of Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

The Carbacyclin-cAMP Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the carbacyclin signaling pathway, with a core focus on its modulation of cyclic adenosine monophosphate (cAMP). This compound, a stable synthetic analog of prostacyclin (PGI2), is a valuable tool for investigating the physiological and pathological roles of the prostacyclin receptor (IP receptor) and its downstream signaling cascades. This document details the molecular mechanisms, quantitative parameters, and key experimental methodologies relevant to the study of this compound-induced cAMP signaling, intended to support research and development in areas such as cardiovascular diseases, platelet aggregation, and inflammation.

Core Signaling Pathway

This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] The canonical signaling pathway initiated by this compound binding to the IP receptor is outlined below.

Mechanism of Action

This compound, acting as a potent agonist, binds to the IP receptor, which is coupled to a stimulatory G-protein (Gs).[1] This binding event triggers a conformational change in the receptor, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then directly interacts with and activates adenylyl cyclase, a membrane-bound enzyme.[1] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in an elevation of intracellular cAMP levels.[1][2]

This increase in cAMP serves as a second messenger signal, activating cAMP-dependent protein kinase (PKA). PKA, a serine/threonine kinase, subsequently phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and eliciting a wide array of cellular responses such as vasodilation and inhibition of platelet aggregation.

Quantitative Data

The potency and efficacy of this compound and related prostacyclin analogs are determined by their binding affinity for the IP receptor and their ability to stimulate cAMP production. The following tables summarize key quantitative data from the literature.

Table 1: Receptor Binding Affinity of Prostacyclin Analogs

| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |

| Iloprost | Prostacyclin (IP) Receptor | Human | Radioligand Competition Binding | 3.9 | |

| Treprostinil | Prostacyclin (IP) Receptor | Human | Radioligand Competition Binding | 32 |

Table 2: Functional Potency (cAMP Elevation) of Prostacyclin Analogs

| Compound | Cell Type | EC50 (nM) | Reference |

| This compound | Human Platelets | ~10-100 (Estimated) | |

| Iloprost | Not Specified | 0.37 | |

| Treprostinil | Not Specified | 1.9 |

Note: EC50 represents the concentration of an agonist that gives a half-maximal response. A lower EC50 value indicates greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-cAMP signaling pathway.

Protocol 1: Measurement of cAMP Accumulation in Human Platelets

This protocol describes a competitive immunoassay for measuring changes in intracellular cAMP levels in response to this compound treatment, using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Materials:

-

This compound sodium salt

-

Human whole blood

-

Acid-Citrate-Dextrose (ACD) solution

-

Phosphate-Buffered Saline (PBS)

-

Tyrode's buffer

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

cAMP assay kit

-

96-well microplate

-

Plate reader

Procedure:

-

Platelet Isolation:

-

Collect human whole blood into tubes containing ACD as an anticoagulant.

-

Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the PRP and add a PDE inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2 x 108 platelets/mL).

-

-

This compound Treatment:

-

Aliquot 50 µL of the platelet suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound sodium salt in Tyrode's buffer.

-

Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of Tyrode's buffer.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Incubate the plate for the recommended time to allow for competitive binding to reach equilibrium.

-

Read the plate on a compatible plate reader.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value of this compound from the dose-response curve.

Protocol 2: Radioligand Competition Binding Assay

This protocol provides a generalized method for determining the receptor binding affinity of a test compound like this compound for the IP receptor using a competitive radioligand binding assay.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293, CHO cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity IP receptor agonist or antagonist (e.g., [³H]-iloprost).

-

Test Compound: this compound sodium salt.

-

Non-specific Binding Control: A high concentration of a known, unlabeled IP receptor agonist (e.g., 10 µM iloprost).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates.

-

Scintillation Counter.

Procedure:

-

Incubation Mixture Preparation:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

-

For the determination of total binding, omit the test compound.

-

For the determination of non-specific binding, add the non-specific binding control.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

After drying the filters, add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding of the radioligand.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Synthesis of Carbacyclin from Corey Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a stable and potent synthetic analog of prostacyclin (PGI2), is a valuable molecule in cardiovascular research due to its antiplatelet and vasodilatory properties. Its synthesis has been a subject of significant interest, with a common and effective strategy commencing from the readily available chiral building block, the Corey lactone. This technical guide provides an in-depth overview of a representative synthetic route from Corey lactone to this compound, detailing the experimental protocols for each key transformation and presenting quantitative data in a clear, tabular format. The synthetic workflow is also visualized using a logical relationship diagram to facilitate a comprehensive understanding of the process.

Introduction

Prostacyclin (PGI2) is a naturally occurring prostanoid with potent vasodilatory and anti-platelet aggregation effects. However, its clinical utility is limited by its chemical instability. This compound, a synthetic analog where the enol ether oxygen of PGI2 is replaced by a methylene group, exhibits enhanced stability while retaining the desirable biological activities. The Corey lactone, a versatile chiral intermediate, provides a stereocontrolled and convergent platform for the synthesis of various prostaglandins and their analogs, including this compound. This guide outlines a well-established synthetic pathway from Corey lactone to this compound, focusing on the key chemical transformations and providing detailed experimental procedures.

Overall Synthetic Strategy

The synthesis of this compound from Corey lactone can be conceptually divided into the following key stages:

-

Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps.

-

Oxidation and ω-Side Chain Introduction: The primary alcohol is selectively oxidized to an aldehyde, which then undergoes a Horner-Wadsworth-Emmons reaction to introduce the lower (ω) side chain.

-

Reduction of the Lactone: The lactone functionality is reduced to a lactol (a cyclic hemiacetal).

-

α-Side Chain Introduction: A Wittig reaction is employed to introduce the upper (α) side chain.

-

Deprotection and Hydrolysis: Removal of the protecting groups and hydrolysis of the ester functionality yields the final this compound molecule.

The overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow from Corey Lactone to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis of this compound from Corey lactone. The quantitative data, including yields and key analytical parameters, are summarized in the subsequent tables.

Step 1: Protection of Corey Lactone Diol

The diol of the Corey lactone is protected, for example, as a bis(tert-butyldimethylsilyl) ether, to prevent interference from the acidic protons of the hydroxyl groups in subsequent reactions.

Experimental Protocol:

To a solution of Corey lactone diol (1 equivalent) in anhydrous dimethylformamide (DMF) is added imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Oxidation to Corey Aldehyde and Horner-Wadsworth-Emmons Reaction

The protected primary alcohol is selectively oxidized to the corresponding aldehyde. This "Corey aldehyde" is then subjected to a Horner-Wadsworth-Emmons reaction to install the ω-side chain.

Experimental Protocol:

-

Oxidation: To a solution of the protected Corey lactone (1 equivalent) in anhydrous dichloromethane (DCM) is added pyridinium chlorochromate (PCC, 1.5 equivalents) and Celite. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated to afford the crude Corey aldehyde, which is used in the next step without further purification.

-

Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added dimethyl (2-oxoheptyl)phosphonate (1.2 equivalents) dropwise. The mixture is stirred for 30 minutes at 0 °C. A solution of the crude Corey aldehyde in THF is then added, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the enone intermediate.

Step 3: Reduction to the Lactol

The lactone carbonyl is selectively reduced to a lactol (hemiacetal) using a hydride reducing agent.

Experimental Protocol:

A solution of the enone intermediate (1 equivalent) in anhydrous toluene is cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents in toluene) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is then quenched by the slow addition of methanol, followed by water and saturated aqueous Rochelle's salt solution. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the crude lactol, which is used directly in the next step.

Step 4: Wittig Reaction for α-Side Chain Introduction

The α-side chain is introduced via a Wittig reaction with the lactol. The ylide is prepared from the corresponding phosphonium salt.

Experimental Protocol:

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (3 equivalents) in anhydrous THF is added a solution of potassium tert-butoxide (6 equivalents) in THF at 0 °C. The resulting red-orange solution is stirred for 30 minutes. A solution of the crude lactol in THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is acidified with 1 M HCl to pH 4-5 and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.

Step 5: Deprotection and Hydrolysis

The silyl protecting groups are removed, and the ester is hydrolyzed to yield the final this compound product.

Experimental Protocol:

To a solution of the crude product from the Wittig reaction in THF is added a solution of tetrabutylammonium fluoride (TBAF, 3 equivalents in THF). The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound from Corey lactone.

Table 1: Reaction Yields

| Step | Transformation | Product | Yield (%) |

| 1 | Protection | Protected Corey Lactone | ~95 |

| 2 | Oxidation & HWE Reaction | Enone Intermediate | ~80 (over 2 steps) |

| 3 | Reduction | Lactol Intermediate | ~90 (crude) |

| 4 | Wittig Reaction | Protected this compound | ~60 (over 2 steps) |

| 5 | Deprotection | This compound | ~85 |

| Overall | This compound | ~25 |

Table 2: Physical and Spectroscopic Data of Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Corey Lactone Diol | C₈H₁₂O₄ | 172.18 | White solid | Characteristic peaks for the diol lactone structure | Characteristic peaks for the diol lactone structure |

| Protected Corey Lactone | C₂₀H₄₀O₄Si₂ | 400.70 | Colorless oil | Signals corresponding to TBDMS protecting groups appear | Signals corresponding to TBDMS protecting groups appear |

| Enone Intermediate | C₂₇H₄₈O₄Si₂ | 492.84 | Pale yellow oil | Signals for the enone moiety and ω-side chain are observed | Signals for the enone moiety and ω-side chain are observed |

| This compound | C₂₁H₃₄O₄ | 350.49 | White crystalline solid | Complex multiplet for the full prostaglandin structure | Signals corresponding to the bicyclic core and two side chains |

Note: The spectroscopic data presented are generalized and characteristic. For detailed peak assignments, refer to specific literature reports.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression of the key transformations in the synthesis of this compound.

Caption: Logical flow of key transformations in this compound synthesis.

Conclusion

The synthesis of this compound from Corey lactone represents a classic and efficient approach to obtaining this important prostacyclin analog. The stereochemistry of the final product is largely controlled by the chiral nature of the starting material. The key transformations, including protection, oxidation, olefination reactions (Horner-Wadsworth-Emmons and Wittig), and reduction, are well-established and reliable methods in organic synthesis. This technical guide provides a foundational understanding of the synthetic route, offering valuable insights for researchers and professionals engaged in the synthesis of prostaglandins and related therapeutic agents. The provided protocols and data serve as a practical reference for the laboratory synthesis of this compound.

The Discovery and Development of Carbacyclin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a synthetic analog of prostacyclin (PGI₂), represents a significant advancement in the development of stable and potent agents that mimic the physiological effects of the endogenous prostanoid. Prostacyclin is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation, but its clinical utility is hampered by its inherent chemical instability. This compound was rationally designed to overcome this limitation by replacing the labile enol ether oxygen of the PGI₂ molecule with a methylene group, thereby conferring greater stability while preserving its biological activity. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and pharmacological profile of this compound, with a focus on the core data and experimental methodologies relevant to drug development professionals.

Discovery and Rationale for Development

The discovery of this compound in the late 1970s by researchers at The Upjohn Company was a direct outcome of a concerted effort to create a chemically stable and potent alternative to the naturally occurring prostacyclin (PGI₂).[1] The pioneering work, with the first total synthesis reported in 1979, was driven by the therapeutic potential of PGI₂ in cardiovascular diseases, which was limited by its rapid hydrolysis in aqueous solutions.[1]

The key innovation in the design of this compound was the isosteric replacement of the oxygen atom in the enol ether moiety of PGI₂ with a methylene (CH₂) group. This structural modification successfully addressed the chemical instability of the parent compound, resulting in a molecule with a similar biological profile but a significantly longer half-life in physiological conditions, making it a more viable candidate for therapeutic development.[1][2]

Chemical Synthesis

One common conceptual approach starting from a bicyclo[3.3.0]octanone derivative is outlined below. This workflow is illustrative and represents a compilation of strategies described in the synthetic chemistry literature.

Illustrative Experimental Steps:

-

Core Construction : The synthesis often commences with a pre-formed bicyclo[3.3.0]octane system. Key reactions include stereoselective alkylations or conjugate additions to introduce the precursors for the side chains.

-

Side Chain Introduction : The α- and ω-side chains are typically introduced sequentially. The Wittig reaction or Horner-Wadsworth-Emmons olefination are commonly employed methods for forming the carbon-carbon double bonds in the side chains with the correct stereochemistry.

-

Functional Group Interconversion and Deprotection : Throughout the synthesis, various protecting groups are used for hydroxyl and carboxyl functionalities. The final steps of the synthesis involve the removal of these protecting groups under conditions that do not compromise the integrity of the final molecule.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist of the prostacyclin receptor, also known as the IP receptor. The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade that is central to the pharmacological effects of this compound.

The key steps in the signaling pathway are as follows:

-

Receptor Binding : this compound binds to the IP receptor on the surface of target cells, such as platelets and vascular smooth muscle cells.

-

G-Protein Activation : This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

-

Adenylyl Cyclase Stimulation : The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In platelets, this leads to a decrease in intracellular calcium mobilization, ultimately inhibiting platelet activation and aggregation. In vascular smooth muscle cells, this cascade promotes relaxation, leading to vasodilation.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in a variety of in vitro and in vivo systems. The following tables summarize the key quantitative data available in the public domain.

Table 1: Receptor Binding and Adenylyl Cyclase Activation

| Parameter | Species | Preparation | Value | Reference(s) |

| pKb (Adenylyl Cyclase Inhibition) | Human | CHO-K1 cells expressing human IP receptor | 8.8 |

Note: Specific EC₅₀ values for this compound in adenylyl cyclase activation assays were not consistently available in the reviewed literature. The pKb value reflects high affinity for the IP receptor and subsequent adenylyl cyclase activation.

Table 2: In Vitro Platelet Aggregation Inhibition

| Agonist | Species | Preparation | Potency Relative to PGI₂ | Reference(s) |

| ADP or Collagen | Human, Dog, Rabbit | Plasma | 0.03x | |

| Tumor Cells | Rat | Platelets | ~0.1x (10-fold less effective) |

Note: Specific IC₅₀ values for this compound are highly dependent on the agonist and experimental conditions. The data indicates that while this compound is less potent than PGI₂, it is still a highly effective inhibitor of platelet aggregation.

Table 3: Vasodilatory Effects

| Model | Species | Effect | Reference(s) |

| Microvascular blood flow | Not Specified | Maximal twofold increase at ~250 ng/mL | |

| Systemic Arterial Blood Pressure | Dogs, Rabbits, Rats | Reduction in blood pressure |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of prostacyclin analogs. The following sections provide methodologies for key assays used to characterize this compound.

In Vitro Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay is the gold standard for assessing the effects of compounds on platelet function.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C.

-

Add varying concentrations of this compound sodium salt (or vehicle control) to the PRP in an aggregometer cuvette and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist such as ADP or collagen.

-

Measure the change in light transmittance using a platelet aggregometer for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The aggregometer software generates aggregation curves.

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Adenylyl Cyclase Activation Assay

This assay quantifies the ability of this compound to stimulate the production of cAMP.

Methodology:

-

Cell Culture and Preparation:

-

Culture cells stably expressing the human IP receptor (e.g., HEK293 cells) in appropriate growth medium.

-

-

Assay Procedure:

-

Wash the cells with a serum-free assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

-

Add varying concentrations of this compound (or vehicle control) to the cells.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Plot the measured cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value.

-

Ex Vivo Vasodilation Assay (Isolated Aortic Rings)

This assay assesses the direct vasodilatory effects of this compound on vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and carefully dissect the thoracic aorta, placing it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

-

Assay Procedure:

-

Allow the rings to equilibrate under a resting tension of approximately 1 gram.

-

Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or KCl.

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension using a force transducer.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Preclinical and Clinical Development

Information regarding the extensive preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile of this compound is not widely available in the public domain. Similarly, while this compound has been used in preclinical research for decades, there is a notable lack of published data from formal Phase I or subsequent clinical trials in humans. The available literature primarily focuses on its in vitro and in vivo pharmacological effects in animal models. This suggests that while this compound is a valuable research tool, its development for clinical use may have been limited or has not been extensively reported.

Conclusion

References

Carbacyclin: A Technical Guide to a Stable Prostacyclin (PGI2) Analog for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI2), serves as a potent tool in cardiovascular research and drug development.[1] By replacing the oxygen atom in the furan ring of PGI2 with a methylene group, this compound overcomes the inherent chemical instability of its natural counterpart while retaining its significant biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the critical information required to effectively utilize this compound in their studies.

Chemical Properties and Structure

This compound, systematically named (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, is a synthetic prostanoid that is structurally analogous to prostacyclin (PGI2).[3] Its key structural feature is the substitution of the enol ether oxygen of PGI2 with a carbon atom, forming a carbocyclic ring. This modification confers significantly greater chemical stability, particularly in aqueous solutions, compared to the rapidly degrading PGI2.[1] For experimental purposes, this compound is often used as its sodium salt to enhance solubility.

| Property | Value |

| Molecular Formula | C21H34O4 |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 69552-46-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol and DMSO. The sodium salt is more soluble in aqueous solutions. |

| Stability | Significantly more stable in aqueous solution than PGI2. Store solid form at -20°C. Prepare aqueous solutions fresh, or store aliquots of stock solutions in DMSO or ethanol at -20°C. |

Mechanism of Action

This compound exerts its biological effects primarily through two distinct signaling pathways: the canonical prostacyclin (IP) receptor-dependent pathway and a non-canonical peroxisome proliferator-activated receptor δ (PPARδ)-dependent pathway.

IP Receptor-Dependent Signaling Pathway

The most well-characterized mechanism of action for this compound involves its function as a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor initiates a cascade of intracellular events:

-

G-Protein Activation: The this compound-bound IP receptor couples to the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The α-subunit of the activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and leading to physiological responses such as vasodilation and inhibition of platelet aggregation.

PPARδ-Dependent Signaling Pathway

Emerging evidence indicates that this compound can also signal through a pathway independent of the IP receptor by acting as an agonist for the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway is particularly relevant in cardiomyocytes.

-

PPARδ Activation: this compound directly activates PPARδ.

-

Transcriptional Regulation: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

-

Cardiomyocyte Effects: In cardiomyocytes, this pathway has been shown to upregulate the expression of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in mitochondrial fatty acid β-oxidation. This suggests a role for this compound in modulating cardiac energy metabolism.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of this compound.

Table 1: Receptor Binding and Adenylyl Cyclase Activation

| Assay | Species | Cell/Tissue Type | Parameter | Value | Reference(s) |

| IP Receptor Binding (analog comparison) | Human | - | Ki (for Iloprost) | 3.9 nM | |

| Adenylyl Cyclase Activation | Human | CHO-K1 cells overexpressing human IP receptor | pKb | 8.8 |

Table 2: Inhibition of Platelet Aggregation

| Inducing Agent | Species | Preparation | Parameter | Value | Reference(s) |

| ADP | Human | Platelet-Rich Plasma (PRP) | Estimated IC50 | ~33.3 nM | |

| Collagen | Human | Platelet-Rich Plasma (PRP) | Estimated IC50 | ~33.3 nM | |

| ADP | Rat | - | - | 10-fold less effective than PGI2 |

Table 3: Vascular Smooth Muscle Relaxation

| Preparation | Agonist Type | Parameter | Value | Reference(s) |

| Rabbit Mesenteric Artery | Partial Agonist | EC50 | ~100 - 300 nM | |

| Rabbit Mesenteric Artery | Partial Agonist | Maximal Relaxation | ~60 - 70% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

Materials and Reagents:

-

This compound sodium salt

-

Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen)

-

Human whole blood (collected in 3.2% sodium citrate)

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Experimental Procedure:

-

Set the aggregometer to 100% aggregation with PPP and 0% aggregation with PRP.

-

Pre-warm PRP samples to 37°C for 5-10 minutes.

-

Add a small volume of this compound sodium salt solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP or 2 µg/mL collagen).

-

Record the change in light transmission for at least 5 minutes.

-

Data Analysis:

-

The percentage of aggregation is determined by the maximal change in light transmission.

-

The percentage of inhibition is calculated as: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation.

Isolated Organ Bath Assay for Vascular Smooth Muscle Relaxation

This protocol describes a standard method for assessing the relaxant effects of this compound on isolated arterial rings using an organ bath system.

Materials and Reagents:

-

This compound sodium salt

-

Contractile agonist (e.g., Norepinephrine, Phenylephrine)

-

Krebs-Henseleit solution

-

Carbogen gas (95% O2 / 5% CO2)

-

Rabbit mesenteric artery (or other suitable vascular tissue)

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation:

-

Euthanize a rabbit and dissect the mesenteric artery.

-

Clean the artery of excess connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the arterial rings in organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Experimental Protocol:

-

Induce a submaximal contraction with a contractile agonist (e.g., norepinephrine).

-

Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner.

-

Allow the tissue to reach a stable response at each concentration before adding the next.

-

Record the relaxation response at each concentration.

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agonist.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

Adenylyl Cyclase Activation Assay

This protocol describes a method to measure the ability of this compound to stimulate cAMP production in cells expressing the IP receptor.

Materials and Reagents:

-

This compound sodium salt

-

Cell line expressing the IP receptor (e.g., CHO-K1 cells overexpressing the human IP receptor)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

-

Cell Culture and Treatment:

-

Culture the IP receptor-expressing cells in appropriate multi-well plates until they reach the desired confluency.

-

Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP levels in the cell lysates according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the concentration of cAMP produced at each this compound concentration.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value for cAMP production.

References

Carbacyclin: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent agent in cardiovascular research.[1][2] Unlike the chemically labile endogenous prostacyclin, this compound's stability allows for reliable and reproducible experimental outcomes, making it an invaluable tool for investigating the prostacyclin signaling pathway and its roles in cardiovascular physiology and pathophysiology.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its use in cardiovascular research.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.[3][4] The binding of this compound to the IP receptor initiates a signaling cascade that leads to vasodilation and the inhibition of platelet aggregation.

The signaling pathway is as follows:

-

Receptor Binding: this compound binds to the IP receptor.

-

G-protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates various downstream intracellular proteins, leading to a decrease in intracellular calcium levels.

-

Physiological Response: The reduction in intracellular calcium results in the inhibition of platelet activation and aggregation, as well as the relaxation of vascular smooth muscle, causing vasodilation.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its analogs in various cardiovascular research assays.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species/Cell Line | Assay Type | pKi | Reference |

| This compound | IP Receptor | CHO-K1 cells overexpressing human IP receptor | Competitive Binding Assay | 8.7 |

Note: The pKi value was estimated from the inhibition of this compound-stimulated adenylate cyclase activity by the antagonist RO1138452, which had a pKb of 8.8 in the same assay system.

Table 2: Inhibition of Platelet Aggregation

| Compound | Agonist | Species | Assay Type | Parameter | Value | Reference |

| This compound | ADP or Collagen | Human, Dog, Rabbit | In Vitro Platelet Aggregation | Relative Potency to Prostacyclin | 0.03x | |

| This compound | Not Specified | Rabbit, Dog | Ex Vivo Platelet Aggregation | Relative Potency to Prostacyclin | 0.1x | |

| This compound | Tumor Cells | Rat | In Vitro Platelet Aggregation | Relative Potency to Prostacyclin | 0.1x |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the inhibitory effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

This compound sodium salt

-

Platelet agonist (e.g., Adenosine Diphosphate (ADP), Collagen)

-

Human whole blood from healthy donors (who have not taken anti-platelet medication for at least two weeks)

-

3.2% Sodium citrate (anticoagulant)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Centrifuge

-

Pipettes

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Aggregation Assay:

-

Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Pipette a known volume of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.

-

Add different concentrations of this compound (or vehicle control) to the PRP and incubate for 2-5 minutes with stirring.

-

Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., ADP or collagen).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Isolated Organ Bath Assay for Vasodilation

Objective: To assess the vasodilatory effects of this compound on isolated arterial rings.

Materials:

-

This compound sodium salt

-

Vasoconstrictor agent (e.g., Phenylephrine)

-

Isolated artery (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution (or other physiological salt solution)

-

Isolated organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Dissection tools

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and carefully dissect the desired artery.

-

Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting in Organ Bath:

-

Suspend the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.

-

-

Contraction and Relaxation Studies:

-

Induce a submaximal contraction with a vasoconstrictor agent like phenylephrine.

-

Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

Protocol 3: Measurement of Intracellular cAMP Accumulation

Objective: To quantify the ability of this compound to stimulate intracellular cAMP production in a cell line expressing the IP receptor.

Materials:

-

Cell line expressing the IP receptor (e.g., HEK293-IP)

-

This compound sodium salt

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell culture medium

-

cAMP assay kit (e.g., ELISA-based)

-

96-well plate

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate and culture them overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

-

Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the competitive immunoassay as per the kit protocol.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Visualizations

Signaling Pathway

Caption: this compound signaling pathway leading to vasodilation and platelet inhibition.

Experimental Workflow: Platelet Aggregation Assay

Caption: Experimental workflow for the in vitro platelet aggregation assay.

References

The Evolving Landscape of Prostacyclin Mimetics: A Technical Guide to the Biological Activity of Carbacyclin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostacyclin (PGI2) is a potent endogenous eicosanoid that plays a crucial role in cardiovascular homeostasis through its powerful vasodilatory and anti-platelet aggregation effects. However, its therapeutic application is significantly hampered by its inherent chemical instability. This limitation spurred the development of stable synthetic analogs, with carbacyclin and its derivatives emerging as a cornerstone in the study of the prostacyclin signaling pathway and as promising therapeutic agents. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: The Prostacyclin Receptor (IP) Signaling Pathway

This compound and its derivatives exert their primary biological effects by acting as agonists of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor initiates a well-defined signaling cascade that is central to their pharmacological actions.

The binding of a this compound derivative to the IP receptor induces a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels is the critical second messenger that mediates the downstream physiological effects.

In platelets, increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits key proteins involved in platelet activation, ultimately leading to a potent inhibition of aggregation.[1] In vascular smooth muscle cells, the rise in cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light chain kinase (MLCK), resulting in vasodilation.[1]

A secondary, IP receptor-independent mechanism involving the activation of the peroxisome proliferator-activated receptor delta (PPARδ) has also been reported for this compound, suggesting broader physiological roles, particularly in metabolic regulation.[2]

Quantitative Biological Activity of this compound Derivatives

The potency of this compound derivatives is typically assessed through various in vitro and in vivo assays. The following tables summarize available quantitative data for this compound and some of its key derivatives, providing a comparative overview of their biological activity.

Table 1: Inhibition of Platelet Aggregation by this compound Derivatives

| Compound | Agonist | Species | IC50 (nM) | Reference |

| This compound | ADP | Human | 30 - 100 | [3] |

| 9β-methyl-carbacyclin (Ciprostene) | ADP | Human | 10 - 30 | |

| (16S)-13,14-didehydro-16,20-dimethyl-3-oxa-carbacyclin | ADP | Not Specified | 3.0 | |

| (±)(5E)-13,14-didehydro-ω-hexanor(1-hydroxycyclohexyl)-9a-carbaprostacyclin (MM-706) | Collagen | Human | 250 - 500 | |

| (±)(5E)-13,14-didehydro-ω-hexanor(1-hydroxycyclohexyl)-9a-carbaprostacyclin (MM-706) | Thrombin | Human | 250 - 500 | |

| KP-10614 | ADP | Rat/Dog | 1 |

Table 2: In Vivo Activity of this compound Derivatives

| Compound | Assay | Species | ED50 / IC50 | Reference |

| (16S)-13,14-didehydro-16,20-dimethyl-3-oxa-carbacyclin | Hypotensive Effect (i.v. injection) | Rat | ED20: 0.1-0.2 µg/kg | |

| (16S)-13,14-didehydro-16,20-dimethyl-3-oxa-carbacyclin | Hypotensive Effect (i.v. infusion) | Rat | ED20: ≤ 0.05 µg/kg/min | |

| (16S)-13,14-didehydro-16,20-dimethyl-3-oxa-carbacyclin | Inhibition of Platelet Aggregation (i.v. infusion) | Rat | IC50: 0.037 µg/kg/min |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound derivatives on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Freshly drawn human venous blood from healthy, consenting donors who have not ingested anti-platelet medication for at least two weeks.

-

3.2% or 3.8% (w/v) sodium citrate anticoagulant.

-

Platelet aggregation agonist (e.g., Adenosine Diphosphate (ADP), collagen, or thrombin).

-

This compound derivative stock solution and serial dilutions.

-

Saline or appropriate buffer (vehicle control).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully aspirate the upper PRP layer.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which serves as a reference for 100% aggregation.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Aggregation Measurement:

-

Pre-warm PRP aliquots to 37°C.

-

Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

-

Add a small volume of the this compound derivative dilution or vehicle to the PRP and incubate for 2-5 minutes at 37°C with stirring in the aggregometer.

-

Set the aggregometer baseline (0% aggregation) with the PRP sample and the 100% aggregation level with the PPP sample.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the vehicle-treated control.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound derivative concentration.

-

Determine the IC50 value (the concentration that causes 50% inhibition of aggregation) from the curve.

-

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound derivatives to stimulate the production of cAMP in a cell-based system or in isolated cell membranes.

Materials:

-

Cells expressing the prostacyclin (IP) receptor (e.g., HEK293 cells stably expressing the human IP receptor) or isolated platelet membranes.

-

This compound derivative stock solution and serial dilutions.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

ATP and GTP.

-

cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Cell Culture (for cell-based assay):

-

Culture cells in a multi-well plate and grow to near confluence.

-

-

cAMP Accumulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor for 15-30 minutes at 37°C.

-

Add increasing concentrations of the this compound derivative to the wells. Include a vehicle control.

-

Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol.

-

-

Data Analysis:

-

Plot the measured cAMP concentration against the logarithm of the this compound derivative concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Receptor Binding Assay (Competitive Binding)

This protocol describes a method to determine the binding affinity (Ki) of a this compound derivative for the IP receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the IP receptor.

-

A radiolabeled ligand known to bind to the IP receptor (e.g., [³H]-Iloprost).

-

Unlabeled this compound derivative stock solution and serial dilutions.

-

Assay buffer.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled this compound derivative.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the this compound derivative that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound and its derivatives represent a significant class of synthetic prostacyclin mimetics with profound biological activity. Their enhanced stability compared to endogenous PGI2 makes them invaluable tools for cardiovascular research and promising candidates for therapeutic development. This guide has provided a comprehensive overview of their mechanism of action, a compilation of available quantitative data, detailed experimental protocols, and visual representations of their signaling pathways and experimental evaluation. A thorough understanding of the structure-activity relationships and the application of standardized experimental protocols are crucial for the continued exploration and development of novel this compound derivatives with improved potency, selectivity, and therapeutic profiles.

References

In Vitro Characterization of Carbacyclin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent prostanoid that plays a significant role in cardiovascular research.[1][2] Unlike the endogenous PGI₂, which is chemically labile, this compound's stability provides a distinct advantage for in vitro and potential therapeutic applications.[1] This technical guide offers an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, receptor binding affinity, effects on second messengers, and its pharmacological profile in key cellular systems. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to support researchers in the fields of hemostasis, thrombosis, and cardiovascular pharmacology.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |

| Molecular Formula | C₂₁H₃₄O₄ |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 69552-46-1 |

| Solubility | Soluble in ethanol |

| Stability | Chemically stable analog of prostacyclin. For optimal stability in solution, it is recommended to prepare a concentrated stock in a suitable solvent like DMSO or ethanol and store aliquots at -20°C. Aqueous solutions should be prepared fresh. |

Mechanism of Action

This compound exerts its biological effects through a primary and a secondary signaling pathway.

2.1 Primary Pathway: Prostacyclin (IP) Receptor Activation

This compound is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] The activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs), initiates a signaling cascade that is central to this compound's primary pharmacological effects.

Upon binding to the IP receptor on the surface of platelets and vascular smooth muscle cells, the Gs alpha subunit is activated. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations. This cascade ultimately results in the inhibition of platelet activation and aggregation, as well as the relaxation of vascular smooth muscle, leading to vasodilation.

2.2 Secondary Pathway: PPARδ Activation

In addition to its canonical IP receptor-mediated pathway, this compound has been shown to act as an agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor. This activation is independent of the IP receptor signaling pathway. In cardiomyocytes, for instance, this compound induces the expression of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation, through a PPARδ-dependent mechanism. This suggests that this compound may play a role in modulating cardiac energy metabolism.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters for the in vitro activity of this compound. It is important to note that some values are estimated based on relative potency to prostacyclin (PGI₂) due to the limited availability of direct measurement data in public literature.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Species | Cell Type/Preparation | Value | Notes |

| Ki | IP Receptor | Human | CHO-K1 cells expressing human IP receptor | Estimated in the low nanomolar range | This estimation is based on the pKi of 8.7 for the antagonist RO1138452 in a competitive binding assay using this compound as the agonist. |

Table 2: Second Messenger Activation (cAMP Accumulation)

| Parameter | Cell Type/Preparation | Species | Value | Notes |

| EC₅₀ | Human Platelets | Human | ~10-100 nM (Estimated) | Estimated based on the activity of similar prostacyclin analogs. |

| Efficacy | Human Platelet Membranes | Human | Same efficacy as Prostaglandin E₁ (PGE₁) | Demonstrates potent stimulation of adenylyl cyclase. |

Table 3: Functional Assays

| Assay | Agonist | Species | Cell Type/Preparation | Parameter | Value | Notes |

| Platelet Aggregation Inhibition | ADP | Human | Platelet-Rich Plasma (PRP) | IC₅₀ | ~33.3 nM (Estimated) | Based on a reported relative potency of 0.03 times that of prostacyclin, which has an IC₅₀ of approximately 1 nM. |

| Platelet Aggregation Inhibition | Collagen | Human | Platelet-Rich Plasma (PRP) | IC₅₀ | ~33.3 nM (Estimated) | Based on a reported relative potency of 0.03 times that of prostacyclin, which has an IC₅₀ of approximately 1 nM. |

| Inhibition of DNA Synthesis | Endothelin | Rat | Vascular Smooth Muscle Cells | - | Active in the nanomolar range | A specific IC₅₀ value is not available. |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

4.1 Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials and Reagents:

-

Cell Membranes: Prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293, CHO cells).

-

Radioligand: A high-affinity IP receptor ligand, such as [³H]-iloprost.

-

Test Compound: this compound sodium salt.

-

Non-specific Binding Control: A high concentration of an unlabeled IP receptor agonist (e.g., 10 µM iloprost).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-